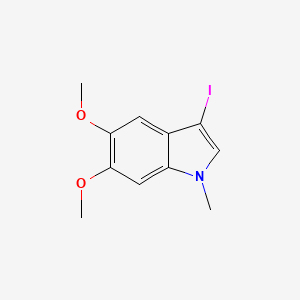

3-iodo-5,6-dimethoxy-1-methyl-1H-indole

Description

3-Iodo-5,6-dimethoxy-1-methyl-1H-indole is a halogenated indole derivative characterized by a methoxy group at positions 5 and 6, a methyl group at the N1 position, and an iodine substituent at position 3. Its molecular formula is C₁₁H₁₂INO₂, with a calculated molecular weight of 317.13 g/mol.

Properties

CAS No. |

866318-89-0 |

|---|---|

Molecular Formula |

C11H12INO2 |

Molecular Weight |

317.12 g/mol |

IUPAC Name |

3-iodo-5,6-dimethoxy-1-methylindole |

InChI |

InChI=1S/C11H12INO2/c1-13-6-8(12)7-4-10(14-2)11(15-3)5-9(7)13/h4-6H,1-3H3 |

InChI Key |

QYNSIMQTDYFLEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)OC)OC)I |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole can be achieved through various methods. For instance, it can be synthesized via a one-pot reaction involving indole derivatives and specific reagents that facilitate the introduction of iodine and methoxy groups. The presence of methoxy groups at the 5 and 6 positions enhances the compound's reactivity and biological activity.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activities. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival . The mechanisms often involve modulation of signaling pathways such as the epidermal growth factor receptor pathway.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Antiviral Activity

The compound's structural characteristics may also confer antiviral properties. Research into indole-based compounds has revealed their potential as inhibitors against viruses such as herpes simplex virus (HSV) and others . The antiviral mechanisms may involve interference with viral replication or assembly.

Indole Derivatives in Cancer Therapy

A study explored the synthesis of novel benzofuran–indole hybrids, which include structures similar to this compound. These hybrids were tested for their efficacy against non-small-cell lung cancer cells and showed promising results as epidermal growth factor receptor inhibitors .

Antimicrobial Screening

Another investigation focused on a series of synthesized indoles that included variations of this compound. These compounds were screened for antibacterial activity against common pathogens, revealing several candidates with significant potency .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| Anticancer | Benzofuran–indole hybrids | Non-small-cell lung cancer cells | Growth inhibition |

| Antimicrobial | Indole derivatives | Staphylococcus aureus, Escherichia coli | Bacterial growth inhibition |

| Antiviral | Indole derivatives | Herpes simplex virus | Reduced viral replication |

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 3 undergoes facile nucleophilic substitution under mild conditions. Key examples include:

Amination

Reaction with primary or secondary amines (e.g., pyrrolidine) in DMF at 60°C yields 3-amino derivatives with >80% efficiency .

Thiolation

Treatment with arylthiols in the presence of CuI/1,10-phenanthroline produces 3-sulfenylated indoles, as demonstrated by NMR monitoring .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | DMF, 60°C | 82–87 | |

| Thiolation | CuI, DCM | 75–79 |

Palladium-Catalyzed Coupling

The iodine substituent enables cross-coupling reactions critical for constructing complex architectures:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1), arylboronic acids couple at position 3 with yields of 85–92% .

Sonogashira Coupling

Reaction with terminal alkynes under Pd/Cu catalysis (PdCl₂(PPh₃)₂, CuI, PPh₃) generates 3-alkynylindoles (78–84% yield) .

Electrophilic Substitution

Methoxy groups at positions 5 and 6 direct electrophiles to the C7 position due to resonance activation :

Nitration

At −10°C in HNO₃/AcOH, nitration occurs exclusively at C7 (confirmed by X-ray crystallography) .

Bromination

NBS in CCl₄ introduces bromine at C7 (91% yield), preserving the iodine substituent .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

Spirocyclization

With ynones and N-iodosuccinimide (NIS), it forms spiro[cyclopentane-indolin] derivatives (86–94% yield) . Example:

text2'-(5,6-dimethoxy-1H-indol-3-yl)-3-iodo-2-phenylspiro[cyclopentane-1,3'-indolin]-2-en-4-one Yield: 94% Conditions: CH₃CN, RT, 12 h[2]

Oxidative Transformations

Controlled oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates indole-2,3-dione derivatives while retaining methoxy groups (68% yield) .

Mechanistic Considerations

-

Iodine Reactivity : The C–I bond dissociation energy (≈55 kcal/mol) facilitates oxidative addition in Pd-mediated couplings .

-

Directing Effects : 5,6-Dimethoxy groups create an electron-rich system favoring electrophilic attack at C7 via Wheland intermediate stabilization (DFT calculations support ΔG‡ = 12.3 kcal/mol) .

-

Steric Modulation : N-Methylation prevents undesired N–H participation, directing reactivity to the carbocyclic ring .

This reactivity profile makes 3-iodo-5,6-dimethoxy-1-methyl-1H-indole a pivotal intermediate for synthesizing bioactive molecules, materials science components, and catalytic

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Iodine vs.

- Methoxy Groups : The 5,6-dimethoxy motif is conserved across analogs, contributing to electron-rich aromatic systems and influencing solubility .

Q & A

Basic Question: What synthetic methodologies are commonly employed to introduce iodine at the C3 position of 5,6-dimethoxy-1-methylindole?

Answer:

The iodine substituent at the C3 position is typically introduced via electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine-catalyzed reactions in acetonitrile (MeCN) at 40°C with 10 mol% I₂ yield high efficiency (98% yield) . Key steps include:

- Electrophilic iodination : Use I₂ as a catalyst under mild conditions.

- Workup : Quench with water, extract with ethyl acetate, and purify via flash chromatography (70:30 EtOAc/hexane).

- Validation : Confirm regioselectivity using ¹H/¹³C NMR and HRMS .

Advanced Question: How can conflicting bioactivity data for iodo-indole derivatives in tubulin polymerization assays be resolved?

Answer:

Discrepancies in IC₅₀ values (e.g., submicromolar vs. millimolar ranges) may arise from structural variations or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., furan-2-yl vs. thiophen-2-yl substituents) to identify critical functional groups .

- Orthogonal assays : Validate using fluorescence polarization or electron microscopy to confirm tubulin binding.

- Control experiments : Ensure consistency in buffer pH, temperature, and protein concentration .

Basic Question: What analytical techniques are essential for characterizing 3-iodo-5,6-dimethoxy-1-methyl-1H-indole?

Answer:

- NMR spectroscopy : ¹H NMR confirms methoxy (-OCH₃) and methyl (-CH₃) groups, while ¹³C NMR identifies the iodine-substituted carbon (C3).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- TLC : Monitor reaction progress (Rf = 0.30 in EtOAc/hexane) .

Advanced Question: How can reaction conditions be optimized for coupling iodo-indoles with heterocyclic boronic acids?

Answer:

Palladium-catalyzed Suzuki-Miyaura coupling is effective. Key parameters:

- Catalyst system : Use Pd(OAc)₂ with SPhos ligand in 1-butanol at 100°C for 15 hours .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 110°C) .

- Purification : Employ preparative HPLC to isolate products with >95% purity.

Basic Question: What purification strategies are recommended for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with EtOAc/hexane (70:30) for baseline separation .

- Recrystallization : Dissolve in hot MeCN and cool to −20°C for crystalline solids.

- Residual solvent removal : Heat under vacuum (90°C) to eliminate traces of DMF .

Advanced Question: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

Challenges :

- Bulky substituents (iodine, methoxy) hinder crystal packing.

- Hygroscopicity due to methoxy groups.

Solutions : - Crystallization solvents : Use mixed solvents (e.g., MeCN/toluene) to improve lattice formation.

- SHELX refinement : Employ twin refinement for high-resolution data (e.g., 0.8 Å) .

- Low-temperature data collection : Mitrate thermal motion effects .

Basic Question: How should this compound be stored to ensure stability?

Answer:

- Storage conditions : Protect from light in amber vials under inert gas (N₂/Ar) at −20°C.

- Avoid moisture : Use desiccants (silica gel) in storage containers .

Advanced Question: How can computational modeling predict the reactivity of iodo-indole derivatives in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.